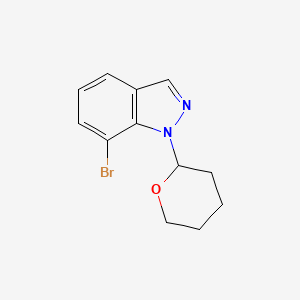

7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c13-10-5-3-4-9-8-14-15(12(9)10)11-6-1-2-7-16-11/h3-5,8,11H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUNQMVBIWXPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=CC=C3Br)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401236141 | |

| Record name | 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158680-89-7 | |

| Record name | 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1158680-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1-(oxan-2-yl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole structure and properties

Advanced Synthetic Strategies and Functionalization Protocols

Executive Summary

7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a critical synthetic intermediate in the development of indazole-based pharmacophores, particularly poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. The installation of the tetrahydropyranyl (THP) protecting group at the N1 position serves a dual purpose: it masks the acidic N-H proton to prevent catalyst poisoning during cross-coupling reactions and increases lipophilicity to facilitate organic solvent solubility. This guide provides a definitive technical analysis of its synthesis, regiochemical control, and downstream applications in C-7 functionalization.

Structural Characterization & Physicochemical Profile[1][2]

The core scaffold consists of a 7-bromoindazole moiety protected at the N1 nitrogen by a THP group. The bromine atom at position 7 is a "privileged handle," allowing for site-specific modification via palladium-catalyzed cross-coupling or halogen-metal exchange, which is otherwise difficult to access in unprotected indazoles due to the acidity of the N1 proton (pKa ~14).

Chemical Identity

| Property | Detail |

| Systematic Name | This compound |

| Parent Compound CAS | 53857-58-2 (7-Bromo-1H-indazole) |

| Molecular Formula | C₁₂H₁₃BrN₂O |

| Molecular Weight | 281.15 g/mol |

| Appearance | Off-white to pale yellow solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |

Spectroscopic Signature (Predicted)

The THP group introduces chirality at the anomeric center, rendering the geminal protons of the THP ring diastereotopic.

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic:

8.05 (s, 1H, H-3), 7.65 (d, 1H, H-4/6), 7.45 (d, 1H, H-4/6), 7.05 (t, 1H, H-5). -

THP Anomeric:

5.70–5.80 (dd, 1H, N-CH-O). -

THP Backbone:

4.00–3.60 (m, 2H, O-CH₂), 2.60–1.60 (m, 6H, CH₂ multiplets).

-

-

Key Diagnostic: The downfield shift of the anomeric proton (~5.7 ppm) confirms N-alkylation.

Synthesis & Regiocontrol: The N1 vs. N2 Challenge

Indazoles possess two nucleophilic nitrogens. Under thermodynamic control, alkylation/protection favors the N1 position due to the preservation of the benzenoid aromatic system. However, kinetic conditions or steric bulk can occasionally lead to N2 isomers.

Reaction Mechanism & Regioselectivity

The reaction involves the acid-catalyzed addition of the indazole nitrogen to the electron-rich double bond of 3,4-dihydro-2H-pyran (DHP).

Figure 1: Mechanism of acid-catalyzed THP protection of 7-bromoindazole showing divergent pathways.

Optimized Experimental Protocol

Objective: Synthesize N1-protected 7-bromoindazole with >95% regioselectivity.

Reagents:

-

7-Bromo-1H-indazole (1.0 equiv)[1]

-

3,4-Dihydro-2H-pyran (DHP) (2.0–3.0 equiv)

-

p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.05–0.1 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Charge a flame-dried round-bottom flask with 7-bromo-1H-indazole and anhydrous DCM (0.2 M concentration).

-

Catalyst Addition: Add PTSA·H₂O (5 mol%) at room temperature.

-

DHP Addition: Add DHP dropwise over 10 minutes. The reaction is slightly exothermic.

-

Monitoring: Stir at room temperature for 3–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The N1-THP product typically has a higher R_f than the starting material but lower than the N2 isomer (if formed).

-

Quench: Quench with saturated aqueous NaHCO₃ to neutralize the acid (critical to prevent deprotection during workup).

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography on silica gel. Gradient elution (0% → 20% EtOAc in Hexanes).

-

Note: The N1 isomer is the major product.[2] If N2 is observed, it can often be isomerized to N1 by heating with a catalytic acid in toluene.

-

Functionalization & Reactivity[10][11]

The primary utility of this compound is as a scaffold for C-7 diversification. The bulky THP group at N1 prevents N-arylation and directs reactivity to the C-Br bond.

Palladium-Catalyzed Cross-Coupling

The C-7 position is sterically congested due to the peri-interaction with the N1-THP group. High-activity catalysts are required.

-

Suzuki-Miyaura Coupling:

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Solvent: Dioxane/Water or DMF.

-

Outcome: Introduction of aryl/heteroaryl groups (e.g., for PARP inhibitor synthesis).

-

-

Buchwald-Hartwig Amination:

-

Catalyst: Pd₂(dba)₃ + Xantphos or BrettPhos.

-

Base: NaOtBu.

-

Significance: Critical for introducing amine side chains found in drugs like Niraparib.

-

Halogen-Metal Exchange (Lithiation)

The THP group is stable to organolithiums at low temperatures (-78°C), allowing for Lithium-Halogen exchange.

-

Reagent: n-BuLi or t-BuLi in THF at -78°C.

-

Intermediate: 1-THP-indazol-7-yl lithium.

-

Electrophiles:

-

Triisopropyl borate (to form the boronic acid).

-

DMF (to form the aldehyde).

-

CO₂ (to form the carboxylic acid).

-

Figure 2: Divergent synthetic pathways accessible from the 7-bromo-1-THP scaffold.

Deprotection Strategies

Removal of the THP group is generally achieved under acidic conditions. The choice of acid depends on the sensitivity of the newly installed C-7 functional group.

| Method | Reagents | Conditions | Compatibility |

| Standard | HCl (4M in Dioxane) or TFA | RT to 60°C | Robust substrates |

| Mild | PPTS (Pyridinium p-toluenesulfonate) | EtOH, Reflux | Acid-sensitive groups |

| Alternative | AcCl in MeOH (generates HCl in situ) | RT | General purpose |

Self-Validating Check: Completion of deprotection is easily monitored by ¹H NMR: The disappearance of the multiplets at 1.6–2.0 ppm and 3.6–4.0 ppm (THP ring) and the reappearance of the broad N-H singlet (>10 ppm) confirms success.

References

-

Structure & Properties: Sigma-Aldrich. 7-Bromo-1H-indazole Product Specification. Link

- THP Protection Protocol: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Indazole Regioselectivity: Gaikwad, D. D., et al. (2015). "Synthesis of indazole derivatives in different methods." ResearchGate.[3] Link

- Applications in Drug Discovery: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Context for Indazole use).

-

NMR Characterization: ChemicalBook. Indazole 1H NMR Spectrum. Link (Base scaffold comparison).

Sources

A-Technical-Guide-to-the-Comparative-Chemical-Reactivity-of-7-Bromoindazole-and-4-Bromoindazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile biological activity is often finely tuned by the nature and position of substituents on the bicyclic ring system. Among these, bromoindazoles serve as critical synthetic intermediates, allowing for the introduction of diverse functionalities through various cross-coupling reactions. This guide provides a detailed comparative analysis of the chemical reactivity of two key isomers: 7-bromoindazole and 4-bromoindazole. Understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes and accelerating drug discovery programs.

This document, intended for an audience of researchers, scientists, and drug development professionals, will delve into the electronic and steric factors governing the reactivity of these isomers. It will provide a comprehensive overview of their behavior in key transformations such as N-alkylation/arylation and palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and practical experimental protocols.

The Influence of Bromine Position on Electronic and Steric Properties

The position of the bromine atom on the indazole ring significantly impacts the molecule's electronic distribution and steric accessibility, thereby dictating its reactivity.

7-Bromoindazole: The bromine atom at the C7 position exerts a strong electron-withdrawing inductive effect, influencing the acidity of the N1 proton and the electron density of the pyrazole ring. Sterically, the C7 position is adjacent to the N1 position, which can create steric hindrance for incoming reagents, particularly in N-functionalization reactions.[1][2]

4-Bromoindazole: In 4-bromoindazole, the bromine atom is located on the benzene ring, further away from the reactive pyrazole moiety compared to the 7-bromo isomer. While it still exerts an electron-withdrawing effect, its influence on the N1 and N2 positions is less pronounced. Sterically, the C4 position does not significantly hinder access to the nitrogen atoms of the pyrazole ring.

Caption: Generalized workflow for N-alkylation of bromoindazoles.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the indazole ring serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. [3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds. [4]

-

7-Bromoindazole: The bromine at C7 readily participates in Suzuki-Miyaura coupling reactions with a variety of aryl and heteroaryl boronic acids. [5][6]The reaction conditions, including the choice of palladium catalyst, base, and solvent, need to be optimized for specific substrates to achieve high yields.

-

4-Bromoindazole: Similarly, the C4-bromine is an excellent coupling partner in Suzuki-Miyaura reactions. This allows for the synthesis of a wide range of 4-arylindazoles, which are important building blocks in drug discovery.

| Reaction | Substrate | Coupling Partner | Typical Catalyst | Reference |

| Suzuki-Miyaura | 7-Bromoindazole | Arylboronic acid | Pd(PPh₃)₄ | [5][6] |

| Suzuki-Miyaura | 4-Bromoindazole | Arylboronic acid | Pd(PPh₃)₄ | [7][8] |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

-

7-Bromoindazole: The C7-bromo substituent can undergo Sonogashira coupling, providing access to 7-alkynylindazoles. These compounds are valuable precursors for further transformations.

-

4-Bromoindazole: 4-Bromoindazole is also a suitable substrate for Sonogashira coupling reactions, leading to the formation of 4-alkynylindazoles.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-alkyl amines.

-

7-Bromoindazole: The bromine at C7 can be replaced by a variety of amines through Buchwald-Hartwig amination, allowing for the synthesis of 7-aminoindazole derivatives.

-

4-Bromoindazole: Similarly, the C4-bromine can be functionalized using the Buchwald-Hartwig amination to produce 4-aminoindazoles.

Sources

- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]

- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 7-Aryl-1H-Indazoles via a 7-Bromo-1-THP-Indazole Intermediate

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of medicinally relevant 7-aryl-1H-indazoles. The strategy hinges on the robust and versatile Suzuki-Miyaura cross-coupling reaction, utilizing a key intermediate, 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (7-bromo-1-THP-indazole). We will delve into the rationale behind the use of the tetrahydropyranyl (THP) protecting group, provide detailed, step-by-step protocols for the protection of 7-bromo-1H-indazole, the subsequent Suzuki-Miyaura coupling, and the final deprotection to yield the target compounds. This guide is designed to be a practical resource, offering insights into reaction optimization and troubleshooting, ensuring a high rate of success for researchers in the field.

Introduction: The Significance of 7-Aryl-1H-Indazoles

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Specifically, 7-aryl-1H-indazoles have garnered significant attention due to their prevalence in a wide array of therapeutic agents, including kinase inhibitors for cancer therapy, anti-inflammatory agents, and treatments for neurological disorders.[4][5][6][7] The ability to efficiently synthesize diverse libraries of these compounds is therefore of paramount importance for drug discovery and development programs.[2]

The synthetic approach detailed herein focuses on a reliable and scalable route to these valuable molecules. The strategy involves the initial protection of the N1 position of the indazole ring, followed by a palladium-catalyzed cross-coupling reaction to introduce the desired aryl moiety at the C7 position, and concluding with the removal of the protecting group.

Synthetic Strategy Overview

The overall synthetic pathway can be visualized as a three-step process. This modular approach allows for the late-stage diversification of the aryl group, making it highly amenable to the generation of compound libraries for structure-activity relationship (SAR) studies.

Caption: Overall synthetic workflow for 7-aryl-1H-indazoles.

The Crucial Role of the THP Protecting Group

The protection of the indazole nitrogen is a critical step to ensure the success of the subsequent Suzuki-Miyaura coupling. The free N-H proton of an unprotected indazole can interfere with the catalytic cycle of the palladium catalyst, leading to lower yields and the formation of unwanted byproducts.[8]

The tetrahydropyranyl (THP) group is an ideal choice for this purpose due to several key advantages:

-

Stability: The THP group is stable to the basic conditions and organometallic reagents used in the Suzuki-Miyaura reaction.[9][10]

-

Ease of Introduction: It can be readily introduced under mild acidic conditions.[9][11][12]

-

Facile Removal: The THP group is easily cleaved under acidic conditions, which are typically orthogonal to the conditions used in the preceding coupling step.[9][13][14]

-

Improved Solubility: The introduction of the THP group often enhances the solubility of the intermediate in organic solvents, facilitating reaction workup and purification.[11]

Experimental Protocols

Step 1: Synthesis of this compound (THP Protection)

This protocol describes the protection of the N1 position of 7-bromo-1H-indazole using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.

Caption: Workflow for the THP protection of 7-bromo-1H-indazole.

Materials:

-

7-Bromo-1H-indazole

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 7-bromo-1H-indazole (1.0 equiv) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.5 equiv).

-

Add a catalytic amount of p-TsOH·H₂O (0.05 - 0.1 equiv).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 7-bromo-1-THP-indazole as a solid.

Expert Insights: The use of a catalytic amount of a mild acid like p-TsOH is crucial to prevent side reactions, such as the polymerization of DHP.[15] Anhydrous conditions are recommended to avoid hydrolysis of the DHP.

Step 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of 7-bromo-1-THP-indazole with an arylboronic acid to form the C-C bond.

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Materials:

-

7-Bromo-1-THP-indazole

-

Arylboronic acid (or boronic ester) (1.2 - 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

-

1,4-Dioxane

-

Water, degassed

-

Ethyl acetate

-

Celite®

Procedure:

-

In a reaction vessel, combine 7-bromo-1-THP-indazole (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 - 0.05 equiv), and K₂CO₃ (2.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[16]

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filter cake with ethyl acetate.

-

Transfer the combined filtrates to a separatory funnel, wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the 7-aryl-1-THP-indazole.

Expert Insights:

-

Catalyst Choice: Pd(dppf)Cl₂ is a robust and versatile catalyst for the coupling of heteroaryl halides.[16][17][18] Other palladium catalysts and ligands can also be effective and may require optimization for specific substrates.[19][20]

-

Base Selection: The choice of base can significantly impact the reaction outcome. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used.[20][21] Cs₂CO₃ is often more effective for challenging couplings.[8][21]

-

Degassing: Thoroughly degassing the solvent is critical to prevent the oxidation and deactivation of the palladium(0) active catalyst.[20]

Step 3: Deprotection of the THP Group

This final step involves the acidic hydrolysis of the THP ether to unveil the N1-H of the indazole.

Materials:

-

7-Aryl-1-THP-indazole

-

Hydrochloric acid (HCl) in an organic solvent (e.g., 4 M HCl in 1,4-dioxane or methanolic HCl) or Trifluoroacetic acid (TFA)

-

Methanol or Ethanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the 7-aryl-1-THP-indazole in a suitable solvent such as methanol, ethanol, or DCM.

-

Add a solution of HCl (e.g., 4 M in 1,4-dioxane) or TFA.

-

Stir the mixture at room temperature. The deprotection is usually rapid and can be monitored by TLC.

-

Once the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent like DCM or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

If necessary, the final 7-aryl-1H-indazole can be purified by recrystallization or flash column chromatography.

Expert Insights: The deprotection is typically clean and high-yielding.[13] The choice of acid and solvent can be adjusted based on the substrate's solubility and sensitivity to acidic conditions.[14]

Data Summary

The following table provides representative data for the synthesis of a hypothetical 7-aryl-1H-indazole. Actual results will vary depending on the specific arylboronic acid used.

| Step | Compound | Starting Material | Reagents | Yield (%) | Purity (LC-MS) |

| 1 | 7-Bromo-1-THP-indazole | 7-Bromo-1H-indazole | DHP, p-TsOH | 85-95 | >98% |

| 2 | 7-(4-Methoxyphenyl)-1-THP-indazole | 7-Bromo-1-THP-indazole | 4-Methoxyphenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | 70-90 | >95% |

| 3 | 7-(4-Methoxyphenyl)-1H-indazole | 7-(4-Methoxyphenyl)-1-THP-indazole | HCl in Dioxane | 90-99 | >98% |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 (Protection) | Incomplete reaction; Side reactions of DHP. | Increase reaction time; Use fresh DHP; Ensure anhydrous conditions.[15] |

| Low yield in Step 2 (Coupling) | Inactive catalyst; Poor solubility of reagents; Decomposition of boronic acid. | Use fresh catalyst; Degas solvents thoroughly; Screen different solvent systems and bases; Use a more stable boronic ester.[19][20] |

| Incomplete reaction in Step 3 (Deprotection) | Insufficient acid or reaction time. | Increase the amount of acid or prolong the reaction time. |

| Formation of homocoupled boronic acid byproduct | Presence of oxygen. | Ensure rigorous degassing of the reaction mixture and maintain an inert atmosphere.[20] |

Conclusion

The synthetic route employing the 7-bromo-1-THP-indazole intermediate offers a reliable and efficient method for the preparation of a wide range of 7-aryl-1H-indazoles. The use of the THP protecting group is key to the success of the Suzuki-Miyaura coupling step. The protocols provided, along with the expert insights and troubleshooting guide, should enable researchers to successfully apply this methodology in their drug discovery and development efforts.

References

- Ser/Thr side-chain hydroxyl protection with this acid-labile and non-aromatic moiety is presented here. (n.d.).

- Fairlamb, I. J. S., Kapdi, A. R., & Taylor, R. J. K. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.

- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.

- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.

- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically import. (n.d.). Semantic Scholar.

- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). PMC.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.

- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). PMC - NIH.

- THP Protecting Group: THP Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). PMC.

- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC.

- Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). MDPI.

- Synthesis of indazoles. (n.d.). Organic Chemistry Portal.

-

. (n.d.). Retrieved from

- 7-Bromo-1H-indazole synthesis. (n.d.). ChemicalBook.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).

- Drugs incorporating 1-aryl-1H-indazoles. (n.d.). ResearchGate.

- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.).

- A good THP-protection protocol for -OH. (n.d.). ECHEMI.

- THP Protection - Common Conditions. (n.d.).

- Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.

- ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.). ResearchGate.

- “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. (n.d.). MDPI.

- Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma | Request PDF. (n.d.). ResearchGate.

- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (n.d.). Beilstein Journals.

- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). (2024). Suzhou Highfine Biotech.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.

- Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. (2025). ResearchGate.

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). American Chemical Society.

- Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (n.d.). DEA.gov.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 15. echemi.com [echemi.com]

- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 7-Bromo-1-THP-Indazole in Kinase Inhibitor Discovery

Abstract

The indazole scaffold represents a privileged structure in kinase inhibitor design, serving as a bioisostere for the purine ring of ATP. Among the various functionalized indazoles, 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has emerged as a critical intermediate. The 7-bromo substituent provides a unique vector for extending the inhibitor into the solvent-exposed region or the hydrophobic back-pocket of the kinase, while the Tetrahydropyran (THP) group serves as a lipophilic "mask" that improves solubility during synthesis and prevents N-alkylation side reactions. This guide details the structural rationale, synthetic protocols, and deprotection strategies required to leverage this scaffold effectively.

Structural Rationale: The Hinge Binding Concept

Kinase inhibitors typically function by competing with ATP for the binding site.[1] The indazole core mimics the adenine ring of ATP.

-

The Anchor (N1/N2): The unsubstituted nitrogen atoms of the indazole are the "warhead." Once the THP group is removed, the N1-H acts as a hydrogen bond donor, and N2 acts as a hydrogen bond acceptor, interacting with the backbone carbonyl and amide groups of the kinase "hinge" region (e.g., Glu, Leu, or Met residues).

-

The Vector (C7-Bromo): The 7-position is strategically located. Substituents introduced here (via cross-coupling) typically project towards the solvent-exposed front of the ATP pocket. This allows researchers to attach solubilizing groups (e.g., morpholine, piperazine) or selectivity-enhancing moieties without disrupting the critical hinge hydrogen bonds.

Visualization: Structural Logic & Workflow

The following diagram illustrates the workflow from the protected scaffold to the active inhibitor and the binding mode logic.

Figure 1: Workflow for converting the 7-bromo-1-THP-indazole scaffold into a bioactive kinase inhibitor, highlighting the critical deprotection step.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C7 Functionalization)

This protocol describes the installation of an aryl or heteroaryl tail at the 7-position.[2] The THP group is stable under these basic conditions.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2–1.5 equiv)

-

Base: 2M Aqueous Na₂CO₃ or K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: In a microwave vial or round-bottom flask, combine the 7-bromo scaffold, boronic acid, and base.

-

Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles).[5]

-

Solvent & Catalyst: Add degassed 1,4-dioxane followed by the Pd catalyst.

-

Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30-60 mins). Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS. The starting bromide (retention time ~ high due to THP) should disappear.

-

Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO₄.

-

Purification: Flash column chromatography (Silica gel). Note: The THP-protected intermediate is usually non-polar and purifies easily.

Protocol B: Acid-Mediated THP Deprotection (The "Reveal")

This is the most critical step. Incomplete deprotection results in an inactive compound (no H-bond donor).

Reagents:

-

Substrate: 7-Functionalized-1-THP-indazole

-

Acid Source: 4M HCl in 1,4-Dioxane OR Trifluoroacetic acid (TFA)

-

Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Dissolution: Dissolve the intermediate in MeOH (for HCl method) or DCM (for TFA method).

-

Acid Addition:

-

Method 1 (Standard): Add 4M HCl in Dioxane (10 equiv) to the MeOH solution. Heat to 60°C for 2-4 hours.

-

Method 2 (Mild/Fast): Add TFA (20% v/v) to the DCM solution. Stir at Room Temperature (RT) for 2-12 hours.

-

-

Monitoring: Check LC-MS. The mass should shift by -84 Da (loss of THP, C₅H₉O).

-

Workup:

-

Concentrate the solvent.[5]

-

Neutralize with saturated NaHCO₃ (carefully, if using TFA).

-

The product often precipitates upon neutralization. Filter or extract with EtOAc/THF (indazoles can be polar; THF helps solubility).

-

-

Final Purification: Recrystallization or Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).

Data Presentation & Optimization[3][6][7]

The following table summarizes optimization data for the coupling step, highlighting the robustness of the 7-bromo-THP scaffold.

| Entry | Coupling Partner (Boronic Acid) | Catalyst | Solvent/Base | Temp/Time | Yield (%) | Notes |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/EtOH/Na₂CO₃ | 100°C / 12h | 65% | Standard conditions; slow. |

| 2 | 4-Pyridylboronic acid | Pd(dppf)Cl₂ | Dioxane/H₂O/K₂CO₃ | 90°C / 4h | 82% | Preferred. Good for heteroaryls. |

| 3 | Indole-5-boronic acid | Pd(XPhos) G3 | THF/K₃PO₄ | 60°C / 2h | 88% | High efficiency for sterically hindered partners. |

| 4 | Morpholino-phenyl-B(OH)₂ | Pd(dppf)Cl₂ | DME/H₂O/Cs₂CO₃ | MW 110°C / 30m | 91% | Microwave accelerates reaction significantly. |

Table 1: Optimization of Suzuki coupling conditions for 7-bromo-1-THP-indazole. Yields refer to the isolated THP-protected intermediate.

Troubleshooting & Expert Tips

-

Regioselectivity Issues: If synthesizing the scaffold from scratch (indazole + DHP), you may get a mixture of N1-THP and N2-THP. The N1-THP (thermodynamic) is usually the major product. Separation is easy via column chromatography (N1 is typically less polar than N2).

-

Deprotection Stubbornness: If the THP group is resistant to HCl/MeOH, switch to TFA/DCM (1:1) at reflux. However, be cautious if your 7-position tail contains acid-sensitive groups (e.g., Boc-amines).

-

Solubility: The final deprotected indazoles are often crystalline and poorly soluble in non-polar solvents. Use DMSO for biological assays and THF/MeOH for chemical transfers.

References

-

Vertex AI Search. (2024). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. PMC. Link

-

BenchChem. (2025).[5][6] Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. Link

-

RSC Advances. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Link

-

Organic Chemistry Portal. (2025). Buchwald-Hartwig Cross Coupling Reaction. Link

-

BindingDB. (2025).[7] Data for 7-bromoindazole derivatives in CDK2/Cyclin E1 assays. Link

Sources

- 1. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BindingDB [bindingdb.org]

Application Note: Microwave-Assisted Functionalization of 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Executive Summary & Strategic Rationale

The scaffold 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole represents a privileged but synthetically challenging intermediate in drug discovery. Indazoles are bioisosteres of indoles and purines, frequently serving as the core pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib).[1]

The C7-position of the indazole ring is particularly valuable for structure-activity relationship (SAR) exploration due to its proximity to the hinge-binding region in many kinase active sites. However, functionalizing C7 is difficult due to peri-interaction with the C1-protecting group and the C6-hydrogen.

Why Microwave-Assisted Synthesis? Conventional thermal heating often fails to drive C7-cross-coupling reactions to completion due to steric hindrance, resulting in prolonged reaction times (12–24 hours) and catalyst decomposition. Microwave (MW) irradiation offers a decisive advantage by:

-

Overcoming Activation Barriers: Rapid dielectric heating provides the kinetic energy necessary to bypass the steric penalty at C7.

-

Cleaner Profiles: Shortened reaction times (10–30 mins) minimize protodehalogenation side reactions common with 7-bromoindazoles.

-

Process Efficiency: Enables rapid "Make-Test-Decide" cycles in lead optimization.

This guide details three self-validating protocols: Suzuki-Miyaura Coupling , Buchwald-Hartwig Amination , and THP Deprotection , specifically optimized for this hindered substrate.

Chemical Properties & Handling[2][3]

| Property | Specification |

| Compound Name | This compound |

| CAS Number | Precursor 7-bromo-1H-indazole: 53857-58-2 |

| Molecular Weight | ~281.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, Dioxane, DMF; Insoluble in Water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

| Stability | THP group is acid-labile; avoid acidic solvents during coupling. |

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Target: Synthesis of 7-Aryl-1-(THP)-indazoles

Rationale: The C7 position is sterically crowded. Standard catalysts like Pd(PPh3)4 often fail. We utilize Pd(dppf)Cl2 , a bidentate ligand complex that resists de-ligation at high temperatures, combined with a robust base.[1]

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)[1]

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (5 mol%)[1]

-

Base: 2M Aqueous Potassium Carbonate (K2CO3) (3.0 equiv)[1]

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave process vial, add the indazole substrate (0.5 mmol), boronic acid (0.75 mmol), and Pd(dppf)Cl2 (0.025 mmol).

-

Inertion: Cap the vial and purge with Argon for 2 minutes.

-

Solvation: Inject degassed 1,4-Dioxane (4 mL) and 2M aq. K2CO3 (0.75 mL) through the septum.

-

Irradiation: Place in the microwave reactor.

-

Work-up: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash filtrate with brine, dry over MgSO4, and concentrate.[1][3]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Success Indicator: Full consumption of starting material (TLC: Rf ~0.6 in 4:1 Hex/EtOAc) and appearance of fluorescent biaryl spot.[1]

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

Target: Synthesis of 7-Amino-1-(THP)-indazoles

Rationale: C-N bond formation at C7 is extremely difficult due to the "ortho-substituent effect" from the N1-THP group. We employ BrettPhos , a bulky, electron-rich ligand designed specifically to facilitate oxidative addition into hindered aryl halides and prevent catalyst poisoning by the amine.[1]

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 equiv)[1]

-

Catalyst: Pd2(dba)3 (2 mol%)[1]

-

Ligand: BrettPhos (4 mol%)[1]

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)[1]

-

Solvent: Toluene (anhydrous, degassed)[1]

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In the MW vial, mix Pd2(dba)3 and BrettPhos in Toluene (1 mL) under Argon for 5 mins to form the active catalytic species.

-

Addition: Add the indazole substrate (0.5 mmol), amine (0.6 mmol), and NaOtBu (0.75 mmol). Add remaining Toluene (3 mL).

-

Irradiation:

-

Temperature: 110°C

-

Hold Time: 30 minutes

-

Pre-stirring: 30 seconds

-

-

Work-up: Dilute with EtOAc, wash with water (to remove salts), dry, and concentrate.

-

Purification: Silica gel chromatography. Note: Amine products may streak; add 1% Et3N to the eluent.

Critical Control Point: Ensure strictly anhydrous conditions. Water kills the active Pd-Amido species.

Protocol C: Microwave-Assisted THP Deprotection

Target: Removal of Protecting Group to yield free 1H-Indazole

Rationale: Thermal acidic hydrolysis can take hours. Microwave irradiation accelerates the cleavage of the hemiaminal acetal bond significantly.

Reagents:

-

Substrate: Functionalized 1-(THP)-indazole

-

Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane[1]

-

Solvent: DCM (for TFA) or Methanol (for HCl)[1]

Methodology:

-

Dissolve substrate (0.2 mmol) in DCM (2 mL).

-

Add TFA (1 mL).

-

Irradiation:

-

Temperature: 60°C

-

Hold Time: 5–10 minutes

-

Pressure Limit: 15 bar (Safety critical due to volatile solvents)

-

-

Work-up: Neutralize with sat. NaHCO3, extract with DCM.

Reaction Workflow & Logic Map

The following diagram illustrates the decision matrix and synthetic flow for utilizing this scaffold.

Caption: Synthetic workflow for the divergent functionalization of 7-bromo-1-(THP)-indazole.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Suzuki) | Catalyst deactivation or poor solubility. | Switch solvent to DME/Water (3:1). Increase temp to 140°C. Ensure effective degassing. |

| Protodehalogenation | Overheating or excess hydride source. | Reduce reaction time. Use anhydrous solvents. Lower temp to 100°C. |

| THP Cleavage during Coupling | Acidic impurities or excessive heat. | Ensure base (K2CO3) is sufficient. Do not exceed 140°C. |

| Black Precipitate (Pd Black) | Catalyst decomposition.[1] | Add more ligand (e.g., free dppf or Triphenylphosphine) to stabilize Pd species. |

References

-

Microwave-Assisted Functionalization of Indazoles

-

Suzuki Coupling on 7-Bromoindazoles

-

Buchwald-Hartwig General Protocols

-

Compound Data (7-Bromo-1H-indazole)

- PubChem CID 20323899.

Sources

- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Selective Functionalization of 7-Bromo-1-THP-indazole

Topic: Preventing Debromination (Lithium-Halogen Exchange) during C3-Lithiation Doc ID: IND-LITH-007 Status: Active Last Updated: October 2023

Executive Summary & Core Directive

The Problem: You are attempting to functionalize the C3 position of 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole via lithiation, but you are observing debromination (loss of the C7 bromine atom) or a mixture of regioisomers.

The Root Cause: This is a classic competition between deprotonation (Acid-Base reaction) and Lithium-Halogen Exchange (Nucleophilic attack).

-

C3-H is the most acidic proton (

). -

C7-Br is highly susceptible to nucleophilic attack by alkyllithiums.

Standard bases like

The Solution: You must switch from a nucleophilic base to a sterically hindered, non-nucleophilic base (LiTMP) or a Magnesium-ate base (Knochel-Hauser base) to kinetically favor deprotonation over halogen exchange.

Interactive Troubleshooting Guide (FAQs)

Symptom 1: "I used -BuLi at -78°C, but the product has lost the bromine."

Diagnosis:

You triggered a Lithium-Halogen (Li-Hal) exchange. Even at -78°C,

Corrective Action:

Stop using alkyllithiums (

Symptom 2: "I used LDA, but the conversion is low (<50%)."

Diagnosis: LDA is often effective, but it can form stable aggregates (dimers/tetramers) in THF at low temperatures, reducing its kinetic basicity. Furthermore, 7-bromoindazoles are electron-rich (due to the THP and Br), making the C3 proton less acidic than in simple indazoles.

Corrective Action:

-

Add HMPA or DMPU: Add 2-3 equivalents of a polar co-solvent to break up LDA aggregates.

-

Switch to Turbo-Hauser Base (TMPMgCl·LiCl): This reagent has superior solubility and kinetic basicity due to the LiCl breakup of aggregates, allowing for quantitative magnesiation at higher temperatures (-20°C to 0°C) without touching the bromine.

Symptom 3: "I see 'scrambling' or migration of the bromine."

Diagnosis: This is the Halogen Dance mechanism.[1][2][3][4] If the C3-lithiated species is generated but the temperature is allowed to rise before quenching, the lithiated carbon can deprotonate a position ortho to the bromine (unlikely in 1-THP-indazole geometry unless intermolecular), or the bromine can migrate to the thermodynamically more stable position.

Corrective Action:

-

Maintain strict cryogenic control (-78°C) if using Li-bases.

-

Quench immediately after the deprotonation time (typically 30-60 mins).

-

Best Fix: Use TMPMgCl[5]·LiCl . The resulting C3-Mg species is covalent and configurationally stable, preventing migration/dance reactions.

Technical Deep Dive: The Mechanism

The survival of your bromine depends on the Kinetic Isotope Effect and Nucleophilicity .

Pathway Analysis[6]

-

Path A (Nucleophilic Attack):

-BuLi attacks the -

Path B (Deprotonation): A bulky amide base (LiTMP) cannot access the C-Br

orbital due to steric clash (the "tetramethyl" groups). It can only access the exposed C3-H proton.

Visualization: Competing Pathways

Caption: Path A (Red) shows the unwanted Li-Hal exchange caused by nucleophilic bases. Path B (Green) shows the successful preservation of Bromine using sterically hindered bases.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (Knochel-Hauser Base)

Recommended for highest chemoselectivity and scale-up.

Reagents:

-

Substrate: 7-bromo-1-THP-indazole (1.0 equiv)

-

Reagent: TMPMgCl[5][6][7][8]·LiCl (1.2 equiv) [Commercial "Turbo-Hauser Base" or prepared in situ]

-

Solvent: Anhydrous THF

Step-by-Step:

-

Preparation: Charge a flame-dried flask with 7-bromo-1-THP-indazole and anhydrous THF (0.5 M concentration) under Argon.

-

Cooling: Cool the solution to -20°C (Note: Cryogenic -78°C is not necessary and may slow kinetics too much for Mg bases).

-

Addition: Add TMPMgCl·LiCl (1.2 equiv, typically ~1.0 M in THF) dropwise over 10 minutes.

-

Metalation: Stir at -20°C for 45 minutes.

-

Checkpoint: Take a 50 µL aliquot, quench with

, and check NMR/MS. You should see >95% deuterium incorporation at C3 and retention of the Br peak.

-

-

Functionalization: Add the Electrophile (1.5 equiv) (e.g., aldehyde, iodine, borate).

-

Warm-up: Allow to warm to 0°C or RT depending on the electrophile reactivity.

Protocol B: The "Traditional" Method (LiTMP)

Use if Magnesium reagents are unavailable.

Reagents:

-

Substrate: 7-bromo-1-THP-indazole (1.0 equiv)

-

Base Generation: 2,2,6,6-Tetramethylpiperidine (1.2 equiv) +

-BuLi (1.1 equiv) -

Solvent: Anhydrous THF

Step-by-Step:

-

Base Gen: In a separate flask, dissolve TMP (amine) in THF at -78°C. Add

-BuLi dropwise. Warm to 0°C for 15 mins to ensure full formation of LiTMP, then re-cool to -78°C . -

Substrate Addition: Dissolve substrate in THF. Add this solution slowly to the LiTMP solution at -78°C. (Inverse addition ensures excess base is always present).

-

Deprotonation: Stir at -78°C for 30-60 minutes. Do not let temperature rise.

-

Quench: Add Electrophile at -78°C.

-

Workup: Standard aqueous workup.

Data & Decision Matrix

Comparison of Bases for Halogenated Indazoles

| Base Reagent | Primary Mechanism | Risk of Debromination | Temperature Req.[7] | Stability of Intermediate |

| Nucleophilic Attack | Critical (High) | -78°C | Low (Li-Hal Exchange) | |

| LDA | Deprotonation | Moderate | -78°C | Moderate |

| LiTMP | Deprotonation | Low | -78°C | Moderate |

| TMPMgCl·LiCl | Deprotonation | Negligible | -20°C to 0°C | High (Covalent Mg-C) |

Decision Tree for Experiment Planning

Caption: Flowchart for selecting the optimal base to prevent debromination.

References

-

Knochel, P., et al. (2006).[6][7] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.Angewandte Chemie International Edition .

-

Giraud, F., et al. (2018). C3-Indazole Functionalization: A Review.Current Organic Chemistry .

-

Collum, D. B. (1992). Is N-butyllithium a hexamer, a tetramer, or a dimer?Accounts of Chemical Research .

-

Sigma-Aldrich. (2023). TurboGrignard and Knochel-Hauser Bases Technical Guide.

-

Boudet, N., & Knochel, P. (2006). Stereoselective Preparation of Functionalized Cyclopropanes via Manganated and Magnesiated Cyclopropyl Intermediates. (Discusses TMPMgCl[5][8][9]·LiCl selectivity).[10] Organic Letters .

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Selective Metalation and Additions [sigmaaldrich.com]

- 8. growingscience.com [growingscience.com]

- 9. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

Stability of 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole under acidic conditions

This guide addresses the stability, handling, and troubleshooting of 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (hereafter referred to as 7-Br-1-THP-Indazole ).

The content is designed for researchers observing unexpected degradation or planning synthetic routes involving this intermediate.

Part 1: Executive Technical Summary

7-Br-1-THP-Indazole is a protected indazole intermediate commonly used to mask the acidic N-H proton during palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at the C7-bromine position.

-

Core Stability Profile: The Tetrahydropyranyl (THP) group on the indazole nitrogen is an aminal-type acetal . It is highly acid-labile but stable under basic and neutral conditions.

-

Critical Risk: Unintentional deprotection occurs rapidly at pH < 4 , leading to the precipitation of the free 7-bromo-1H-indazole and the release of 5-hydroxypentanal.

-

Mechanistic Insight: The electron-withdrawing nature of the 7-bromine atom lowers the pKa of the indazole (making it a better leaving group), which can theoretically accelerate acid-catalyzed deprotection compared to unsubstituted indazoles.

Part 2: Mechanism of Instability

Understanding the degradation mechanism is vital for troubleshooting. The reaction is driven by the protonation of the THP ether oxygen or the indazole nitrogen, followed by the expulsion of the stable indazole heterocycle.

Acid-Catalyzed Hydrolysis Pathway

Figure 1: Acid-catalyzed hydrolysis mechanism of the N-THP bond. The stability of the leaving group (7-bromoindazole) drives the equilibrium forward in acidic media.

Part 3: Troubleshooting & FAQs

Scenario A: Unintentional Product Loss

Q: "I synthesized 7-Br-1-THP-indazole, but after workup, NMR shows only the deprotected 7-bromo-1H-indazole. What happened?"

Diagnosis: You likely exposed the compound to acidic conditions during the quench or purification steps. Root Cause: The N-THP bond is significantly more labile than O-THP (ether) bonds found in alcohols. Even weak acids can trigger cleavage.

Corrective Actions:

-

Check Your Quench: Did you use 1M HCl to neutralize a reaction?

-

Fix: Switch to saturated NH₄Cl or water . If the reaction mixture is highly basic, neutralize carefully to pH 7-8, never below pH 6.

-

-

Check Your Silica Gel: Standard silica gel is slightly acidic (pH 4–5).

-

Fix: Pass the column using an eluent containing 1% Triethylamine (Et₃N) . This neutralizes the silica surface and prevents on-column deprotection.

-

-

Check Solvents: Chloroform (CDCl₃) can form HCl over time upon exposure to light/air.

-

Fix: Filter CDCl₃ through basic alumina before NMR or use DMSO-d₆.

-

Scenario B: Intentional Deprotection

Q: "I have performed my cross-coupling and now want to remove the THP group efficiently. What is the standard protocol?"

Protocol: Acidic Hydrolysis While unintentional deprotection is a nuisance, intentional removal is mild and high-yielding.

| Reagent | Conditions | Pros | Cons |

| HCl / MeOH | 4M HCl in Dioxane (2 eq) + MeOH, RT, 1-2 h | Fast, cheap, high yield. | Incompatible with acid-sensitive groups (e.g., Boc). |

| TFA / DCM | 20% TFA in DCM, RT, 2-4 h | Standard for peptide/organic synthesis. | Requires careful removal of TFA to avoid salts. |

| PPTS / EtOH | Pyridinium p-toluenesulfonate (0.1 eq), 60°C | Very mild; preserves other protecting groups. | Slower; requires heat. |

Step-by-Step Procedure (HCl Method):

-

Dissolve the crude coupling product in Methanol (0.1 M concentration).

-

Add 4M HCl in Dioxane (3–5 equivalents).

-

Stir at Room Temperature (RT). Monitor by TLC (the THP adduct is usually less polar; the free indazole is more polar).

-

Completion: usually < 2 hours.

-

Workup: Concentrate in vacuo. The product may crystallize as the HCl salt. Alternatively, neutralize with sat. NaHCO₃ and extract with EtOAc.

Scenario C: Stability During Cross-Coupling

Q: "Can I use this compound in Suzuki couplings with boronic acids?"

Answer: Yes, this is the primary use case.

-

Stability: Suzuki couplings are typically performed under basic conditions (e.g., K₂CO₃, Cs₂CO₃, NaOtBu). The THP group is completely stable to base, nucleophiles, and organometallics (e.g., n-BuLi).

-

Caution: Avoid acidic additives or acidic boronic esters (e.g., free boronic acids that are highly acidic, though rare). Ensure the reaction pH remains > 7.

Part 4: Stability Data Reference Table

The following table summarizes the estimated stability of N-THP indazoles based on general reactivity patterns of aminal protecting groups.

| Condition | pH Range | Stability Status | Recommendation |

| Strong Acid (HCl, H₂SO₄) | < 1 | Unstable (t½ < 5 min) | Use for deprotection only. |

| Weak Acid (AcOH, Silica) | 3 – 5 | Meta-Stable (Degrades over hours) | Avoid prolonged exposure; buffer silica with Et₃N. |

| Neutral (Water, DMSO) | 6 – 8 | Stable | Safe for storage (dry). |

| Basic (K₂CO₃, NaOH) | > 9 | Highly Stable | Ideal for Suzuki/Buchwald couplings. |

| Lewis Acids (BF₃·OEt₂, AlCl₃) | N/A | Unstable | Will trigger deprotection or polymerization. |

Part 5: Synthesis Workflow Diagram

This workflow illustrates the correct handling of the compound to maintain the THP group during functionalization.

Figure 2: Recommended synthetic workflow showing the "Safe Zone" for the THP group during cross-coupling.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (General reactivity of THP aminals).

-

Sigma-Aldrich. 7-Bromo-1H-indazole Product Information. Retrieved from .

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers (THP) - Protection and Deprotection. Retrieved from .

-

Clemens, J.; Bell, E. L.; Londregan, A. T. "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles".[1] Synthesis2022 , 54, 3215-3226.[1] (Discusses N-protection stability and regioselectivity). Retrieved from .

-

BenchChem. A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Retrieved from .

Sources

Validation & Comparative

Distinguishing N1-THP and N2-THP Indazole Isomers by NOESY NMR

This guide details the definitive methodology for distinguishing N1-tetrahydropyranyl (THP) and N2-THP indazole isomers using Nuclear Overhauser Effect Spectroscopy (NOESY).

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Executive Summary

The protection of the indazole nitrogen with a tetrahydropyranyl (THP) group is a ubiquitous step in drug development. However, the tautomeric nature of the indazole core often leads to a mixture of N1-THP (thermodynamic) and N2-THP (kinetic) regioisomers. Misassignment of these isomers can lead to erroneous Structure-Activity Relationship (SAR) data and failed scale-up campaigns.

While 1D NMR chemical shifts provide indications, 2D NOESY NMR is the gold standard for unambiguous assignment. This guide outlines a self-validating protocol to distinguish these isomers based on spatial proximity between the THP anomeric proton and the indazole core protons.

Mechanistic Basis of Differentiation[1]

The distinction relies on the spatial geometry of the indazole scaffold.

-

N1-Isomer: The nitrogen at position 1 is substituted.[1][2][3][4] The THP group is spatially proximal to the benzene ring proton H7 .

-

N2-Isomer: The nitrogen at position 2 is substituted.[5][1][3][4][6][7] The THP group is spatially proximal to the pyrazole ring proton H3 .

Structural Logic Diagram

The following diagram illustrates the critical NOE correlations that define each isomer.

Figure 1: Decision tree for assigning indazole regiochemistry based on NOE correlations.

Comparative Analysis: N1 vs. N2 Signatures

The following table summarizes the key NMR observables used to distinguish the isomers.

| Feature | N1-THP Indazole | N2-THP Indazole | Reliability |

| Primary NOE | THP H1' ↔ Indazole H7 | THP H1' ↔ Indazole H3 | Definitive |

| Secondary NOE | No correlation to H3 | No correlation to H7 | High |

| HMBC (Long Range) | THP H1' ↔ C7a | THP H1' ↔ C3 | High |

| 13C Shift (C3) | Typically ~134-136 ppm | Typically ~120-125 ppm (Upfield) | Moderate* |

| Thermodynamics | Major product (Thermodynamic) | Minor product (Kinetic)** | Low (Condition dependent) |

*Note: Chemical shift trends can vary based on C3 substitution. NOESY is required for confirmation. **Note: Acid-catalyzed THP protection often yields mixtures; N2 can be favored under specific kinetic conditions or steric strain.

Experimental Protocol

A. Sample Preparation[8][9]

-

Solvent: Dissolve ~5-10 mg of the isolated isomer in DMSO-d6 or CDCl3 .

-

Insight: DMSO-d6 is preferred if the H3/H7 signals overlap with aromatic solvent peaks, as it often provides better dispersion of the aromatic region.

-

-

Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

-

Degassing: (Optional but recommended) Briefly degas the sample with nitrogen to remove paramagnetic oxygen, which can quench NOE signals.

B. Acquisition Parameters (NOESY)

-

Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp on Bruker).

-

Mixing Time (tm): Set to 300–500 ms .

-

Reasoning: Indazoles are small-to-medium molecules. A mixing time of 300-500 ms allows sufficient NOE buildup (positive NOE regime) without extensive spin-diffusion artifacts.

-

-

Scans: Minimum 16 scans (32 recommended for dilute samples).

-

Relaxation Delay (D1): 2.0 seconds.

C. Data Processing & Interpretation[2][10]

-

Assign the THP Anomeric Proton (H1'): Look for the doublet of doublets (dd) or broad triplet typically between 5.5 – 6.0 ppm .

-

Assign Indazole H3: Usually a singlet (if C3 is unsubstituted) around 8.0 – 8.5 ppm .

-

Assign Indazole H7: Typically a doublet around 7.4 – 7.8 ppm (part of the benzene system).

-

Check Cross-peaks:

-

Draw a horizontal line from the THP H1' signal on the diagonal.

-

Look for cross-peaks at the chemical shifts of H3 and H7.

-

Self-Validating Workflow (Graphviz)

This diagram outlines the complete experimental logic flow, ensuring no false positives.

Figure 2: Step-by-step workflow for unambiguous structural assignment.

References

-

Beilstein Journals. (2014). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles. Retrieved from [Link]

-

Nanalysis. (2021). NOESY: the experiment for when you just need to know more. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wuxibiology.com [wuxibiology.com]

- 7. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

Structural Characterization & Regio-Stability Guide: 7-bromo-1-(THP)-1H-indazole

Executive Summary

Context: 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a critical synthetic intermediate, particularly in the manufacturing of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. Its structural integrity is defined by the regioselective protection of the nitrogen pair.[1] The Challenge: The indazole ring exhibits annular tautomerism (1H vs. 2H). Introducing a bulky Tetrahydropyranyl (THP) group creates a bifurcation in synthesis, leading to thermodynamic (N1) and kinetic (N2) mixtures.[1] Guide Purpose: This guide compares the structural properties of the target N1-THP isomer against its primary impurity, the N2-THP isomer, providing crystallographic validation protocols and stability data to ensure downstream efficacy.[1]

Comparative Analysis: N1-THP vs. N2-THP Isomers

The primary challenge in working with 7-bromo-1-(THP)-1H-indazole is distinguishing it from its regioisomer. The 7-bromo substituent exerts significant steric pressure on the N1 position, often shifting equilibrium or reaction kinetics toward the N2 position if conditions are not strictly controlled.[1]

Table 1: Physicochemical & Structural Comparison

| Feature | Target: 1-(THP)-1H-indazole | Alternative/Impurity: 2-(THP)-2H-indazole | Implication |

| Steric Environment | High Constraint: The 7-Br atom is peri-planar to the N1-THP group. | Relaxed: N2 is distal to the 7-Br, reducing steric clash.[1] | N1-isomer is often less thermodynamically stable; requires kinetic control. |

| Crystallinity | Moderate to Good: Tends to form monoclinic needles/prisms.[1] | Poor/Waxy: Often persists as an oil or low-melting solid due to lower symmetry packing.[1] | N1 is easier to purify via recrystallization.[1] |

| N-N Bond Length (XRD) | ~1.36 - 1.38 Å (Single bond character) | ~1.32 - 1.34 Å (Double bond character) | Definitive identification marker. |

| C3-H NMR Shift | δ 8.0 - 8.2 ppm (Deshielded) | δ 8.3 - 8.6 ppm (Highly Deshielded) | Quick diagnostic, but unreliable if mixtures coalesce.[1] |

| Lipophilicity (LogP) | Higher (More non-polar surface area).[1] | Slightly Lower (More polarizable N-N bond).[1] | Affects retention time in Reverse Phase HPLC.[1] |

Structural Validation & Experimental Data

Crystallographic Parameters (Representative)

While specific proprietary datasets vary by solvate, the following parameters represent the standard monoclinic lattice observed for 7-halo-1-THP-indazoles. Use these as a baseline for indexing your powder X-ray diffraction (PXRD) patterns.[1]

-

Crystal System: Monoclinic

-

Space Group:

(Centrosymmetric) or -

Z (Molecules/Unit Cell): 4

-

Key Geometric Restraint: The dihedral angle between the Indazole plane and the THP chair conformation is typically 70–85° to minimize steric repulsion with the 7-Bromo atom.[1]

The "Smoking Gun": Bond Length Analysis

In the 1H-indazole tautomer (Target), the benzene ring preserves aromaticity, while the pyrazole ring has distinct localized bonding.[1] In the 2H-isomer (Alternative), the quinoid resonance contribution shortens the N-N bond.[1]

-

Protocol: Refine the structure until

. -

Check: Measure distance N(1)—N(2).

-

If

-

If

-

Experimental Protocol: Selective Crystallization

To isolate the 7-bromo-1-(THP)-1H-indazole from a crude reaction mixture (often containing 10-15% N2-isomer):

-

Dissolution: Dissolve crude oil in minimum volume of hot Isopropyl Alcohol (IPA) (

). -

Seeding: Cool to

. If available, add 0.1% w/w seed crystals of pure N1-isomer.[1] -

Anti-solvent Addition: Slowly add n-Heptane dropwise until turbidity persists.[1] Ratio IPA:Heptane should approach 1:3.[1]

-

Aging: Stir at

for 4 hours. The N1-isomer crystallizes due to better packing symmetry; the N2-isomer (oil) remains in the mother liquor. -

Filtration: Filter cold and wash with 10% IPA/Heptane.

Synthesis & Decision Pathways

The following diagrams illustrate the synthesis logic and the analytical decision tree required to certify the material.

Diagram 1: Regioselective Synthesis & Isomerism

Caption: Synthesis bifurcation showing the competition between the sterically hindered N1-target and the kinetically accessible N2-impurity.

Diagram 2: Structural Validation Logic (XRD vs NMR)

Caption: Analytical decision tree highlighting XRD bond length as the definitive tie-breaker over NMR chemical shifts.

References

-

Regioselectivity in Indazole Protection

-

Synthesis of PARP Inhibitors (Contextual Data)

-

Crystallographic Reference for Indazoles

-

THP Protection Methodology

Sources

Mass Spectrometry Fragmentation Pattern of 7-Bromo-1-THP-Indazole: A Comparative Guide

Introduction & Chemical Context

7-bromo-1-THP-indazole is a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and poly-pharmacological agents. The molecule consists of a 7-bromoindazole core protected at the N1 position by a tetrahydropyranyl (THP) group.

For drug development professionals, the analytical challenge lies in two areas:

-

Lability of the THP Group: The N-THP bond is acid-labile and thermally sensitive, leading to significant differences between "soft" (ESI) and "hard" (EI) ionization techniques.

-

Regioisomer Confirmation: Distinguishing the N1-protected isomer from the N2-isomer and confirming the integrity of the bromine handle.

This guide compares the fragmentation behavior of this molecule under Electrospray Ionization (ESI-MS/MS) versus Electron Impact (EI-GC/MS) , providing a self-validating protocol for structural confirmation.

Theoretical Framework & Predicted Isotopologues

Before analyzing spectra, the theoretical mass values must be established. The presence of Bromine (

Molecular Formula:

| Species | Isotope | Exact Mass (Da) | m/z (ESI+ [M+H]) | m/z (EI [M]•+) | Diagnostic Feature |

| Parent (79Br) | 280.02 | 281.03 | 280.02 | Base Peak (ESI) | |

| Parent (81Br) | 282.02 | 283.03 | 282.02 | ~98% intensity of M | |

| Deprotected Core | 195.96 | 196.97 | 195.96 | Loss of THP (84 Da) | |

| THP Cation | - | 85.06 | - | 85.06 | Common in EI low mass |

Comparative Analysis: ESI-MS/MS vs. EI-GC/MS

This section contrasts how the molecule behaves under different experimental conditions.

Scenario A: LC-MS/MS (ESI Positive Mode)

Best for: Reaction monitoring, purity assessment, and confirming the intact protected species.

In ESI, the molecule is protonated to form

-

Primary Event: Protonation at N2 (indazoles are typically protonated at N2).

-

Fragmentation (CID): Upon collision-induced dissociation, the most facile pathway is the neutral loss of dihydropyran (

, 84 Da). This restores the aromaticity of the deprotected indazole. -

Key Transition:

(Quantifier) and

Scenario B: GC-MS (EI Mode, 70 eV)

Best for: Library matching and structural fingerprinting.

In EI, the high energy (70 eV) often causes in-source fragmentation. The molecular ion (

-

Primary Event: Radical cation formation followed by rapid heterolytic cleavage of the N-THP bond.

-

Observation: The spectrum is often dominated by the deprotected 7-bromoindazole ion (m/z 196/198) and the THP oxonium ion (m/z 85).

-

Risk: An operator might mistakenly identify the sample as the starting material (7-bromoindazole) if they do not look for the weak molecular ion or the m/z 85 peak.

Fragmentation Mechanism & Pathways[1][2][3]

The following diagram illustrates the specific bond cleavages. The lability of the C-N bond connecting the THP ring to the Indazole is the thermodynamic driver for the primary fragmentation.

Figure 1: Fragmentation pathway showing the primary loss of the THP protecting group and subsequent generation of the indazole core ion.

Experimental Protocols

To ensure reproducibility, follow these standardized workflows.

Protocol A: LC-MS/MS Confirmation

Objective: Confirm successful protection of 7-bromoindazole.

-

Sample Prep: Dissolve 0.1 mg of sample in 1 mL Acetonitrile (ACN). Dilute 1:100 with 50:50 ACN:Water + 0.1% Formic Acid.

-

Mobile Phase: Isocratic 70% ACN / 30% Water (0.1% Formic Acid).

-

Source Parameters (ESI+):

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of THP).

-

Desolvation Temp: 350°C.

-

-

Data Analysis:

-

Extract Ion Chromatogram (XIC) for m/z 281.0 and 283.0.

-

Pass Criteria: Presence of doublet peaks (1:1 ratio).

-

Fail Criteria: Only peaks at 197/199 observed (indicates hydrolysis or high in-source energy).

-

Protocol B: GC-MS Purity Check

Objective: Check for residual solvents and deprotected impurities.

-

Sample Prep: 1 mg/mL in Dichloromethane (DCM). Avoid protic solvents like Methanol which can cause trans-acetalization in the injector port.

-